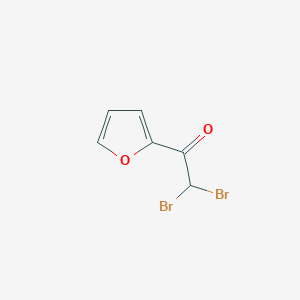

2,2-Dibromo-1-(furan-2-YL)ethanone

説明

Structure

3D Structure

特性

IUPAC Name |

2,2-dibromo-1-(furan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBYJDKCANUYRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446941 | |

| Record name | 2,2-Dibromo-1-(furan-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17357-25-4 | |

| Record name | 2,2-Dibromo-1-(furan-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Reactivity and Synthetic Utility of the Dibromomethyl Ketone Group in Furan-Based Derivatives

Executive Summary

The intersection of furan chemistry and halogenated ketones presents a highly versatile landscape for synthetic organic chemists and drug development professionals. Furan, an electron-rich heteroaromatic system with a relatively low resonance energy (~16 kcal/mol), is highly susceptible to dearomatization and functionalization[1]. When functionalized with a dibromomethyl ketone group, the resulting molecule exhibits a unique "push-pull" electronic topography. The furan ring acts as an electron donor, while the highly electrophilic dibromomethyl ketone moiety serves as an electron sink. This technical guide explores the mechanistic causality, synthetic pathways, and self-validating protocols for manipulating this functional group, with a specific focus on its application in synthesizing quorum sensing inhibitors and complex heterocycles.

Electronic Topography & Mechanistic Reactivity

The reactivity of dibromomethyl furan ketones is governed by three distinct reactive centers:

-

The Carbonyl Carbon: The presence of two strongly electron-withdrawing bromine atoms on the alpha-carbon severely depletes the electron density of the carbonyl carbon. While ketones generally have more steric bulk and electron donation via hyperconjugation than aldehydes—making them less reactive electrophiles[2]—the dibromomethyl group reverses this trend, rendering the ketone highly susceptible to nucleophilic attack.

-

The C–Br Bonds: The carbon-bromine bonds in this system are highly polarized and sterically strained. They are prime targets for single-electron transfer (SET) reductions and radical homolysis[3].

-

The α-Proton: The remaining proton on the dibromomethyl group is highly acidic, allowing for facile enolization and subsequent nucleophilic or electrophilic trapping.

TDAE-Mediated Carbanion Generation

A powerful method for exploiting the C–Br bond is the use of Tetrakis(dimethylamino)ethylene (TDAE). TDAE is a strong organic reducing agent that transfers electrons to the weak C–Br bond. This SET process expels a bromide ion and generates an α-bromocarbanion. Because the carbanion is flanked by a carbonyl group and a conjugated furan ring, it is resonance-stabilized long enough to undergo nucleophilic addition to aldehydes, followed by an intramolecular SN2 displacement of the second bromide to yield an oxirane[4].

Mechanistic pathway of TDAE-mediated oxirane formation from dibromomethyl ketones.

Applications in Drug Development: Halogenated Furanones

Halogenated furanones, particularly gem-dihalofuranones, have been identified as potent quorum sensing inhibitors. They covalently bind to the LuxS enzyme, which is necessary for autoinducer-2 synthesis in several bacterial species, thereby preventing biofilm formation without exerting selective pressure for antibiotic resistance[5].

The synthesis of these dibromofuranones can be achieved via the Ramirez olefination of cyclic anhydrides (such as maleic anhydride). Once formed, the dibromoolefin moiety can undergo highly stereoselective Suzuki-Miyaura cross-couplings or microwave-assisted Finkelstein halogen-exchange reactions to yield iodine-containing derivatives with altered pharmacokinetic profiles[5].

Synthetic workflow for gem-dibromofuranones and subsequent cross-coupling.

Quantitative Data Summary

The table below summarizes the reaction efficiencies and stereoselectivities of key transformations involving the dibromomethyl ketone and furanone groups across various literature standards.

| Substrate | Reagent / Catalyst | Reaction Type | Major Product | Yield (%) | Stereoselectivity |

| α,α,α-Tribromomethyl ketone | Thiophenol (PhSH) | Radical Reduction | α,α-Dibromomethyl ketone | 85–97% | N/A |

| Maleic anhydride | CBr4 , P(O−iPr)3 | Ramirez Olefination | gem-Dibromofuranone | 29–77% | N/A |

| 5-(Dibromomethyl) derivative | TDAE, Ar-CHO | Nucleophilic Addition | Oxirane derivatives | 46–64% | Moderate (cis/trans mix) |

| gem-Dibromofuranone | Pd(PPh3)4 , Ar- B(OH)2 | Suzuki Coupling | Aryl-bromofuranone | >80% | High (Z-isomer) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes the mechanistic causality behind the operational choice.

Protocol A: Thiophenol-Promoted Synthesis of α,α-Dibromomethyl Ketones[6]

Objective: To selectively reduce a tribromomethyl precursor to a dibromomethyl ketone without over-reduction.

-

Solvent Preparation: Dissolve the α,α,α-tribromomethyl furan ketone (1.0 equiv) in a green solvent mixture of H2O :EtOH (1:1 v/v).

-

Causality: Aqueous/alcohol mixtures stabilize the transient radical intermediates and improve the solubility of the thiophenol reagent, facilitating a homogeneous single-electron transfer environment.

-

-

Reagent Addition: Add thiophenol (1.5–2.0 equiv) dropwise to the solution at room temperature ( 25∘C ) under vigorous stirring.

-

Causality: Thiophenol acts as both a radical stimulator and a hydrogen atom donor. Controlled, dropwise addition prevents runaway exothermic radical propagation and strictly suppresses over-reduction to the monobromo derivative. The dibromomethyl product has stronger C–Br bonds due to reduced steric strain, naturally halting the reaction.

-

-

Validation & Quenching: Monitor the reaction via TLC (Hexanes/EtOAc). The reaction is self-validating; the disappearance of the highly non-polar tribromo spot indicates completion (typically within 1 hour). Quench with saturated aqueous NaHCO3 to neutralize any acidic byproducts, then extract with dichloromethane.

Protocol B: TDAE-Mediated Synthesis of Furan-Oxiranes[4]

Objective: To generate an α-bromocarbanion and trap it with an electrophile to form an oxirane.

-

System Purging: Flame-dry a Schlenk flask and purge with argon. Dissolve the dibromomethyl furan derivative (1.0 equiv) and the target aromatic aldehyde (3.0 equiv) in anhydrous DMF.

-

Causality: Anhydrous conditions are non-negotiable. The transient α-bromocarbanion is highly basic; any trace moisture will rapidly protonate it, yielding a dead-end monobromomethyl ketone and quenching the reaction.

-

-

Cryogenic Activation: Cool the system to −20∘C using a dry ice/ethylene glycol bath. Add TDAE (1.5 equiv) dropwise.

-

Causality: TDAE is a powerful electron donor. Generating the carbanion at −20∘C prevents premature thermal degradation or homocoupling of the highly reactive intermediate before it can successfully attack the aldehyde electrophile.

-

-

Cyclization & Validation: Stir at −20∘C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature for 2 hours.

-

Causality: The initial nucleophilic attack forms an alkoxide intermediate at low temperatures. Warming the reaction provides the exact activation energy necessary for the alkoxide to displace the remaining alpha-bromide via an intramolecular SN2 mechanism, closing the oxirane ring. Validation is achieved via 1H -NMR of the crude mixture, looking for the characteristic upfield oxirane ring protons ( δ 3.5–4.5 ppm).

-

References

-

Research on Reduction of α,α,α-Tribromomethyl Ketones via Thiophenol Source: Chinese Journal of Organic Chemistry URL:6

-

Synthesis and reactivity of dihalofuranones Source: CORA (University College Cork) URL:5

-

Furan as a versatile synthon Source: American Chemical Society (ACS) URL:1

-

Why Aldehydes are More Reactive than Ketones Source: YouTube URL:2

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS) URL:3

-

TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion Source: Molecules (MDPI) URL:4

Sources

An In-depth Technical Guide to the Generation and Application of Oxyallyl Cations from 2,2-Dibromo-1-(furan-2-yl)ethanone Precursors

Abstract

Oxyallyl cations are highly reactive, three-carbon, two-electron intermediates that have emerged as powerful tools in modern organic synthesis. Their ability to participate in pericyclic reactions, particularly [4+3] and [3+2] cycloadditions, provides an elegant and efficient pathway to construct seven- and five-membered ring systems, respectively.[1][2] These structural motifs are prevalent in a vast array of natural products and pharmaceutically active compounds. This technical guide offers a comprehensive exploration of the generation of oxyallyl cations from a specific and synthetically valuable class of precursors: 2,2-Dibromo-1-(furan-2-yl)ethanones. We will delve into the mechanistic underpinnings of their formation, provide detailed, field-proven experimental protocols, and discuss their subsequent cycloaddition reactions, with a particular focus on the unique role of the furan moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic methodology.

The Strategic Importance of Oxyallyl Cations in Complex Synthesis

The construction of carbocyclic and heterocyclic ring systems is a cornerstone of organic chemistry, particularly in the fields of natural product synthesis and medicinal chemistry. Oxyallyl cations, formally described as 2-oxy-substituted allyl cations, serve as robust C3 building blocks for cycloaddition strategies.[1] The primary value of these intermediates lies in their utility in [4+3] cycloadditions with dienes to forge seven-membered rings and [3+2] cycloadditions with alkenes or alkynes to yield five-membered rings.[1][3]

The furan ring, embedded in the precursor, is not merely a structural placeholder. Its ability to act as a diene in [4+3] cycloadditions makes it an active participant in the reaction, leading to the formation of oxabicyclo[3.2.1]octane derivatives.[4] These bridged systems are versatile intermediates that can be further elaborated into a variety of complex molecular architectures, including pyrans and cycloheptenes.[4]

The Precursor: Synthesis and Properties of 2,2-Dibromo-1-(furan-2-yl)ethanone

The success of any synthesis involving oxyallyl cations is critically dependent on the quality and accessibility of the α,α'-dihaloketone precursor. In this context, 2,2-Dibromo-1-(furan-2-yl)ethanone (CAS 17357-25-4) is the key starting material.[5][6]

2.1. Synthesis of the Dibromo Precursor

The most direct and common method for preparing 2,2-Dibromo-1-(furan-2-yl)ethanone is the exhaustive α-bromination of the commercially available 2-acetylfuran. This transformation can be achieved using several brominating systems.

Protocol 1: Bromination using H₂O₂-HBr System

This method offers a safe and efficient alternative to using elemental bromine.[7] The in-situ generation of bromine allows for better control of the reaction.

Materials:

-

2-Acetylfuran

-

48% Hydrobromic acid (HBr)

-

30% Hydrogen peroxide (H₂O₂)

-

Dioxane

-

Sodium bicarbonate (saturated solution)

-

Sodium sulfite (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylfuran (1 equivalent) in dioxane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add 48% HBr (at least 2.2 equivalents) dropwise to the stirred solution.

-

Subsequently, add 30% H₂O₂ (a fourfold molar excess is often optimal) dropwise, maintaining the temperature below 10 °C.[7] The reaction is often rapid, proceeding to completion in approximately 20-30 minutes.[7]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium sulfite solution (to quench any remaining oxidant), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 2,2-Dibromo-1-(furan-2-yl)ethanone as a solid.

Causality Behind Experimental Choices:

-

Dioxane: A water-miscible solvent that facilitates the interaction of the aqueous reagents (HBr, H₂O₂) with the organic substrate.

-

H₂O₂/HBr: This system generates Br₂ in situ, avoiding the handling of highly corrosive and volatile liquid bromine. The stoichiometry is crucial; insufficient brominating agent will lead to a mixture of mono- and di-brominated products.

-

Aqueous Workup: The sequential washes are critical. Sodium bicarbonate neutralizes the excess acid, while sodium sulfite reduces any unreacted bromine or peroxide, preventing side reactions during concentration.

Caption: Synthesis of the dibromo ketone precursor.

Generation of the Oxyallyl Cation: Core Methodologies

The transformation of the stable 2,2-dibromo-1-(furan-2-yl)ethanone precursor into the transient, high-energy oxyallyl cation is the pivotal step. This is typically achieved through a two-electron reduction, which facilitates the sequential or concerted elimination of the two bromide ions.

Reductive Generation with Zinc-Copper Couple

The use of a zinc-copper couple is a classic, reliable, and widely applied method for generating oxyallyl cations from α,α'-dihaloketones.[8][9][10][11] The copper activates the zinc surface, enhancing its reductive power.[12]

Mechanism: The reaction is believed to proceed via an initial oxidative addition of zinc into one of the C-Br bonds to form a zinc enolate intermediate. Subsequent elimination of the second bromide ion, facilitated by the electron-rich enolate, generates the oxyallyl cation and zinc bromide.

Caption: Reductive generation of the oxyallyl cation.

Protocol 2: Zn-Cu Mediated Generation and In-Situ Trapping

This protocol details the generation of the furan-oxyallyl cation and its immediate trapping with a diene, such as cyclopentadiene, in a [4+3] cycloaddition.

Materials:

-

2,2-Dibromo-1-(furan-2-yl)ethanone

-

Zinc-Copper couple (freshly prepared or commercial)[11][12][13]

-

Cyclopentadiene (freshly cracked)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride (saturated solution)

Procedure:

-

Activate the Zn-Cu couple if necessary. A common procedure involves washing zinc dust with dilute HCl, followed by water, a copper(II) sulfate solution, water, and finally acetone/ether before drying under vacuum.[12]

-

In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the Zn-Cu couple (approx. 3-4 equivalents).

-

Add anhydrous solvent (e.g., THF) to create a slurry.

-

Add the diene (e.g., cyclopentadiene, 2-3 equivalents).

-

In a separate flask, dissolve the 2,2-Dibromo-1-(furan-2-yl)ethanone (1 equivalent) in the anhydrous solvent.

-

Add the dibromoketone solution dropwise via a syringe pump to the vigorously stirred Zn-Cu slurry over 1-2 hours at room temperature or gentle reflux. The slow addition is crucial to maintain a low concentration of the precursor and the generated cation, minimizing side reactions.

-

After the addition is complete, continue stirring for an additional 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the excess zinc and copper salts. Wash the pad with fresh solvent.

-

Quench the filtrate by slowly adding saturated ammonium chloride solution.

-

Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting cycloadduct by column chromatography.

Causality Behind Experimental Choices:

-

Zn-Cu Couple: Provides the necessary two electrons for the reduction. Fresh preparation ensures high surface area and reactivity.[11][13]

-

Inert Atmosphere: Prevents oxidation of the organozinc intermediates and the reactive cation.

-

Slow Addition: This is paramount for success. It ensures that the oxyallyl cation is generated in the presence of a high concentration of the trapping agent (the diene), maximizing the yield of the desired cycloadduct and suppressing dimerization or other decomposition pathways.

-

Celite Filtration: Effectively removes fine inorganic solids that can complicate the workup and purification.

Alternative Generation Methods

While the Zn-Cu couple is a workhorse, other methods have been developed, each with specific advantages.

| Generation Method | Reagents/Conditions | Key Advantages & Considerations |

| Iron Carbonyls | Diiron nonacarbonyl (Fe₂(CO)₉) or Pentacarbonyliron (Fe(CO)₅) | Highly reactive, can trap less reactive dienes.[2][10] Reagents are toxic and require careful handling. |

| Electrochemical Reduction | Undivided cell, sacrificial anode (e.g., Zn) | "Green" method avoiding stoichiometric metal waste.[14][15][16] Requires specialized equipment. |

| Sonochemical Conditions | Zn powder, ultrasound | Mild conditions, low temperatures, and short reaction times.[8] |

Synthetic Applications: The Cycloaddition Chemistry of Furan-Derived Oxyallyl Cations

Once generated, the furan-derived oxyallyl cation is a potent electrophile ready to engage with various nucleophilic partners. Its primary modes of reactivity are [4+3] and [3+2] cycloadditions.

The [4+3] Cycloaddition

This is the most prominent reaction of oxyallyl cations, providing a direct route to seven-membered rings.[10][17] The furan ring of the precursor can itself serve as the 4π component in an intramolecular sense if tethered, or an intermolecular reaction can occur with another diene.

-

Reaction with Furan: The reaction of the furan-derived oxyallyl cation with an external furan molecule leads to an oxabicyclo[3.2.1]octenone system. This reaction is synthetically powerful for building complex polycyclic frameworks.[4][18]

-

Reaction with Cyclopentadiene: This is a classic and highly efficient reaction that yields a bridged seven-membered ring system, demonstrating the broad applicability of the intermediate.[18]

The [3+2] Cycloaddition

While less common than the [4+3] pathway, the [3+2] cycloaddition with alkenes, alkynes, or even carbonyls provides access to five-membered rings.[1][3][19][20] The regioselectivity of this reaction can often be controlled by the substituents on both the oxyallyl cation and the 2π partner.[17][19]

Caption: Key cycloaddition pathways of the cation.

Relevance in Drug Discovery and Natural Product Synthesis

The methodologies described are not merely academic exercises; they are enabling tools for constructing molecules of biological significance. The furan nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are found in numerous pharmaceuticals.[21][22][23] The ability to rapidly construct complex, seven-membered, oxygen-containing ring systems from furan-based precursors is highly valuable. For instance, the core tricyclic structure of the diterpenoid erinacine C has been approached using an oxyallyl cation cycloaddition with a furan derivative.[4] This highlights the strategic advantage of using a readily available building block like furan to access intricate molecular architectures relevant to drug development programs.

Conclusion and Future Outlook

The reductive generation of oxyallyl cations from 2,2-Dibromo-1-(furan-2-yl)ethanone is a robust and versatile strategy for the synthesis of complex cyclic systems. The reliability of methods like the zinc-copper couple reduction, coupled with the high reactivity of the resulting cation in cycloaddition reactions, ensures its continued application in synthetic chemistry. Future developments in this field will likely focus on enhancing the enantioselectivity of these cycloadditions through chiral catalysis[24][25][26] and expanding the scope of "green" generation methods, such as electro- and sonochemistry, to make these powerful transformations more sustainable and applicable on an industrial scale.

References

-

Regioselective Reactions of 1-Alkylidene-2-oxyallyl Cations with Furan: Control of [4 + 3] Cycloaddition, [3 + 2] Cycloaddition, and Electrophilic Substitution. ResearchGate. Available at: [Link]

-

Cycloaddition Reactions of a Nitrogen-Substituted Oxyallyl Cation with Cyclopentadiene and Substituted Furans. Reaction Conditions, Diastereoselectivity, Regioselectivity, and Transition State Modeling. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

- Regioselective Reactions of 1-Alkylidene-2-oxyallyl Cations with Furan: Control of [4 + 3] Cycloaddition, [3 + 2] Cycloaddition, and Electrophilic Substitution. Organic Letters - ACS Publications. Available at: [https://pubs.acs.org/doi/10.1021/ol061556+

-

Electrochemical Generation of Diaza-oxyallyl Cation for Cycloaddition in an All-Green Electrolytic System. PubMed. Available at: [Link]

-

(3+2)-Cycloaddition Reactions of Oxyallyl Cations. PMC - NIH. Available at: [Link]

-

Generation of Oxyallyl Cations by Reduction of α,α′-Diiodoketones Under Sonochemical or Thermal Conditions: Improved Methodology for the [4C(4π;)+3C(2π;)] Cycloaddition Reactions. Taylor & Francis Online. Available at: [Link]

-

Electrochemical Generation of Diaza-oxyallyl Cation for Cycloaddition in an All-Green Electrolytic System. ACS Publications. Available at: [Link]

-

Electrochemical Generation of Diaza-oxyallyl Cation for Cycloaddition in an All-Green Electrolytic System. Organic Letters - ACS Publications. Available at: [Link]

-

Generation and Reactivity of Aza-Oxyallyl Cationic Intermediates: Aza-[4 + 3] Cycloaddition Reactions for Heterocycle Synthesis. Journal of the American Chemical Society. Available at: [Link]

-

Furan as a versatile synthon. ACS Publications. Available at: [Link]

-

Debromination of α,α′-dibromo-ketones with a zinc–copper couple in methanol. Formation of α-methoxy-ketones as a criterion for the intervention of 2-oxyallyl cations. RSC Publishing. Available at: [Link]

-

[4 +3] CYCLOADDITIONS: SEVEN MEMBERED RINGS FROM ALLYL CATIONS. Illinois chemistry. Available at: [Link]

-

Cyclization Reactions of Oxyallyl Cation. A Method for Cyclopentane Ring Formation. ChemInform. Available at: [Link]

-

Applications of furan and its derivative. Slideshare. Available at: [Link]

-

Oxy-Allyl Cation Catalysis: An Enantioselective Electrophilic Activation Mode. ResearchGate. Available at: [Link]

-

HYDROGEN BOND MEDIATED [3+3] CYCLOADDITION REACTIONS OF OXYALLYL CATIONS WITH NITRONES AND TOTAL SYNTH. Knowledge UChicago. Available at: [Link]

-

Zinc/Copper Couple. Sciencemadness.org. Available at: [Link]

-

Zinc–copper couple. Wikipedia. Available at: [Link]

-

Oxyallyl Cation Capture via Electrophilic Deborylation of Organoboronates: Access to α,α′‑Substituted Cyclic Ketones. ACS Publications. Available at: [Link]

-

Zinc/Copper Couple. ResearchGate. Available at: [Link]

-

A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H2O2-HBr System. Organic Chemistry Portal. Available at: [Link]

-

Intramolecular Oxyallyl–Carbonyl (3+2) Cycloadditions. PMC - NIH. Available at: [Link]

-

Oxy-Allyl Cation Catalysis: An Enantioselective Electrophilic Activation Mode. Macmillan Group. Available at: [Link]

-

Generation and reactivity of aza-oxyallyl cationic intermediates: aza-[4 + 3] cycloaddition reactions for heterocycle synthesis. Semantic Scholar. Available at: [Link]

-

Zinc-Copper Couple| Zn/Cu or Zn-Cu or Zn(Cu) Couple | Basics and Applications. YouTube. Available at: [Link]

-

Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. PMC. Available at: [Link]

-

Chemical Science. Macmillan Group - Princeton University. Available at: [Link]

-

Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. IntechOpen. Available at: [Link]

-

Chiral Allyl Cations in Cycloadditions to Furan: Synthesis of 2-(1'-Phenylethoxy)-8-oxabicyclo[3.2.1]oct-6-en-3-one in High Enantiomeric Purity. PubMed. Available at: [Link]

-

(3+2)-Cycloaddition Reactions of Oxyallyl Cations. Thieme E-Books & E-Journals. Available at: [Link]9023)

Sources

- 1. (3+2)-Cycloaddition Reactions of Oxyallyl Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 4. Furan as a versatile synthon [pubsapp.acs.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 17357-25-4|2,2-Dibromo-1-(furan-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 7. A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H2O2-HBr System [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Debromination of α,α′-dibromo-ketones with a zinc–copper couple in methanol. Formation of α-methoxy-ketones as a criterion for the intervention of 2-oxyallyl cations - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. sciencemadness.org [sciencemadness.org]

- 12. Zinc–copper couple - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Electrochemical Generation of Diaza-oxyallyl Cation for Cycloaddition in an All-Green Electrolytic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Intramolecular Oxyallyl–Carbonyl (3+2) Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Applications of furan and its derivative | PPTX [slideshare.net]

- 22. Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals | IntechOpen [intechopen.com]

- 24. researchgate.net [researchgate.net]

- 25. macmillan.princeton.edu [macmillan.princeton.edu]

- 26. Chiral Allyl Cations in Cycloadditions to Furan: Synthesis of 2-(1'-Phenylethoxy)-8-oxabicyclo[3.2.1]oct-6-en-3-one in High Enantiomeric Purity - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Physical and Thermodynamic Profiling of 2,2-Dibromo-1-(furan-2-yl)ethanone: A Technical Guide

Executive Summary

2,2-Dibromo-1-(furan-2-yl)ethanone (CAS: 17357-25-4) is a highly reactive α,α-dibrominated heteroaryl ketone. In advanced medicinal chemistry and materials science, it serves as a crucial electrophilic building block for synthesizing complex heterocycles, such as imidazo[1,2-a]pyridines and thiazole derivatives[1],[2]. Due to the inherent instability of polyhalogenated furan derivatives, empirical thermodynamic data is sparse. This whitepaper synthesizes the known physical properties of the compound and establishes a rigorous, self-validating experimental framework for its synthesis and thermodynamic characterization.

Molecular Architecture & Physical Properties

The chemical behavior of 2,2-dibromo-1-(furan-2-yl)ethanone is dictated by the tension between its electron-rich furan ring and the highly electron-withdrawing dibromomethyl ketone moiety. The heavy bromine atoms significantly restrict the rotational degrees of freedom of the acetyl group, elevating its boiling point and density compared to its unbrominated precursor, 2-acetylfuran.

Below is a consolidated profile of its structural and predicted physical properties:

| Property | Value | Source |

| Chemical Name | 2,2-Dibromo-1-(furan-2-yl)ethanone | [3] |

| CAS Registry Number | 17357-25-4 | [3] |

| Molecular Formula | C₆H₄Br₂O₂ | [3] |

| Molecular Weight | 267.9 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 30.2 Ų | [4] |

| XLogP3 (Predicted) | 2.58 | [4] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

The Synthesis & Isolation Framework

Synthesizing 2,2-dibromo-1-(furan-2-yl)ethanone requires overcoming a significant regioselectivity challenge. The furan ring is a highly nucleophilic heteroaromatic system; exposing it to strong electrophiles often results in competitive electrophilic aromatic substitution (EAS) at the C5 position, yielding unwanted 5-bromo or 5,ω-dibromo degradation products,[2].

To bypass this, the following protocol utilizes controlled radical or moderated electrophilic conditions to force α,α-dibromination while protecting the furan core.

Step-by-Step Methodology

Step 1: Solvent Selection & Preparation

-

Action: Dissolve 1.0 equivalent of 2-acetylfuran in a non-polar solvent such as carbon tetrachloride (CCl₄) or a 1:2 mixture of 1,4-dioxane and diethyl ether[5],[2].

-

Causality: Furan is highly sensitive to acidic and highly polar environments. Using CCl₄ or a coordinating dioxane/ether mixture moderates the electrophilicity of the brominating agent, suppressing EAS at the furan's C5 position and favoring enolization at the α-carbon,[2].

Step 2: Regioselective Bromination

-

Action: Add 2.0 to 2.2 equivalents of N-Bromosuccinimide (NBS) alongside a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) and heat to reflux[5],[1]. Alternatively, elemental bromine (Br₂) can be added dropwise at 0–5 °C[2].

-

Causality: NBS provides a slow, steady release of low-concentration bromine radicals, which selectively abstract the aliphatic α-protons rather than attacking the aromatic ring[5]. If using Br₂, the strict 0–5 °C temperature control kinetically freezes the EAS pathway, allowing the faster enol-halogenation pathway to dominate[2].

Step 3: Reductive Quenching (Self-Validation Step)

-

Action: Upon completion (monitored via TLC), cool the mixture and wash immediately with saturated aqueous sodium sulfite (Na₂SO₃)[5].

-

Causality: This is a critical self-validating mechanism. Unreacted NBS or Br₂ will continue to brominate the product during solvent evaporation, destroying the yield. Na₂SO₃ acts as a chemical kill-switch, instantly reducing active electrophilic bromine species to inert bromide ions, locking the reaction profile in its exact state[5].

Step 4: Neutralization & Isolation

-

Action: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃), followed by brine[5],[1]. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Causality: Bromination generates hydrobromic acid (HBr) as a byproduct. Furan rings are notoriously acid-labile and will undergo ring-opening polymerization if HBr is not strictly neutralized by the bicarbonate wash.

Thermodynamic Characterization Pipeline

Because empirical thermodynamic reference data for 17357-25-4 is not widely cataloged, researchers must employ orthogonal analytical techniques to profile its phase transitions and energy states.

Differential Scanning Calorimetry (DSC)

-

Purpose: To determine the precise melting point, enthalpy of fusion ( ΔHfus ), and isobaric heat capacity ( Cp ).

-

Causality: The introduction of two heavy bromine atoms to the acetyl group drastically alters the crystal lattice energy of the molecule. DSC allows researchers to quantify the energy required to overcome these intermolecular van der Waals forces. The compound is heated in a sealed aluminum pan under an inert nitrogen atmosphere to prevent oxidative degradation before the melting endotherm is recorded.

Isoperibol Bomb Calorimetry

-

Purpose: To measure the standard enthalpy of combustion ( ΔHc∘ ), from which the standard enthalpy of formation ( ΔHf∘ ) is calculated via Hess's Law.

-

Causality: Halogenated organic compounds present a unique challenge in bomb calorimetry because combustion produces a mixture of free halogen gas (Br₂) and hydrohalic acid (HBr). To ensure a thermodynamically uniform final state, an auxiliary reducing agent (such as aqueous arsenious acid) must be placed inside the bomb prior to ignition. This guarantees that 100% of the bromine is reduced to aqueous HBr, allowing for a mathematically precise calculation of the molecule's internal energy and thermodynamic stability.

Workflow Visualization

The following diagram maps the logical progression from the regioselective synthesis of the target compound through its rigorous thermodynamic profiling.

Caption: Workflow detailing the regioselective synthesis and thermodynamic profiling of CAS 17357-25-4.

References

-

Mansour, T. S. "Magnesium Chloride Directed Aldol and Bromination of 2-Acetylfuran". Synthetic Communications, Vol 18, No 7 (1988). Taylor & Francis. Available at:[Link]

-

Ismail, M. A. et al. "Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents". Journal of Medicinal Chemistry, 47(22), 5361–5366 (2004). ACS Publications. Available at:[Link]

Sources

Preliminary Investigation of Halogenated Furan-yl Ethanone Intermediates: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

Halogenated furan-yl ethanones—such as 1-(5-bromofuran-2-yl)ethanone and 2-bromo-1-(5-chlorofuran-2-yl)ethanone—are privileged building blocks in modern organic synthesis and medicinal chemistry. By combining the electron-rich furan heterocycle with versatile halogen handles and a reactive acetyl group, these intermediates serve as critical nodes for the construction of complex pharmaceuticals and agrochemicals. This technical guide explores the structural causality, self-validating synthetic protocols, and downstream biological applications of these compounds, specifically focusing on their role as quorum sensing inhibitors and cytotoxic agents.

Structural Causality & Reactivity Profile

The utility of halogenated furan-yl ethanones stems directly from their highly tunable electronic and steric properties. Every functional group on the scaffold serves a distinct mechanistic purpose:

-

The Furan Core: The five-membered aromatic heterocycle provides a rigid, planar scaffold capable of participating in π–π stacking interactions with aromatic residues within target protein binding pockets[1].

-

Halogen Substituents (Br, Cl): The introduction of halogens is a cornerstone of modern drug design; in 2021 alone, 14 new halogenated drugs were approved by the FDA[2]. Halogens modulate the lipophilicity and metabolic stability of the molecule. Synthetically, they serve as essential leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). The differential bond dissociation energies between C-Cl and C-Br allow for orthogonal, site-selective functionalization.

-

The Ethanone (Acetyl) Moiety: The carbonyl center is highly susceptible to nucleophilic attack, facilitating condensation reactions. For example, in the Feist-Bénary furan synthesis, α-halo ketones react with β-dicarbonyl compounds to yield highly substituted multi-ring systems[3]. Furthermore, the electron-withdrawing nature of the acetyl group partially deactivates the furan ring, protecting it from unwanted oxidative degradation during multi-step syntheses.

Experimental Methodology: Self-Validating Synthesis

The synthesis of α-halogenated derivatives, such as 2-bromo-1-(5-chlorofuran-2-yl)ethanone, requires precise control over reaction conditions to prevent over-oxidation or polyhalogenation of the sensitive furan ring[1]. The following protocol outlines a self-validating system for selective α-bromination.

Step-by-Step Protocol: Selective α-Bromination

Objective: Synthesize 2-bromo-1-(5-chlorofuran-2-yl)ethanone from 1-(5-chlorofuran-2-yl)ethanone.

-

Initiation & Enolization: Dissolve 10.0 mmol of 1-(5-chlorofuran-2-yl)ethanone in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq).

-

Causality: Anhydrous conditions are critical to prevent the competitive aqueous hydrolysis of the intermediate enol. The pTSA accelerates the keto-enol tautomerization required for α-carbon activation.

-

-

Electrophilic Bromination: Cool the reaction flask to 0 °C using an ice bath. Add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise over 30 minutes.

-

Causality: NBS is chosen over elemental bromine ( Br2 ) because it provides a low, steady-state concentration of electrophilic bromine, minimizing polybromination. The 0 °C temperature kinetically favors mono-bromination at the α-carbon rather than electrophilic aromatic substitution on the furan ring, which is already deactivated by the chlorine and carbonyl groups[1].

-

-

Reaction Quenching: Once complete, quench the reaction with 15 mL of saturated aqueous sodium thiosulfate ( Na2S2O3 ).

-

Causality: The thiosulfate immediately reduces any unreacted electrophilic bromine species to inert bromide ions, preventing post-extraction side reactions.

-

-

Extraction & Purification: Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane:Ethyl Acetate, 9:1).

-

Self-Validation System:

-

In-Process: Monitor via Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a lower Rf product spot confirms progression.

-

Structural Confirmation: Validate the purified product using 1H NMR. The success of the reaction is definitively confirmed by the disappearance of the acetyl methyl singlet (δ ~2.4 ppm) and the appearance of a new methylene singlet shifted downfield (δ ~4.3 ppm), indicative of the −CH2Br group.

-

Synthetic Workflow Visualization

Workflow for the selective α-bromination of 1-(5-chlorofuran-2-yl)ethanone.

Downstream Applications in Medicinal Chemistry

Halogenated furan-yl ethanones and their downstream furanone derivatives exhibit profound biological activities, making them highly sought-after in drug discovery.

Quorum Sensing and Biofilm Inhibition

Bacterial biofilms limit antimicrobial penetration, leading to persistent infections. Pseudomonas aeruginosa regulates biofilm formation through a quorum sensing (QS) system, primarily governed by the LasI/LasR pathway[4]. Halogenated furans act as bioisosteres of endogenous acyl-homoserine lactones (AHLs). By competitively binding to the LasR receptor, C-5 aromatic substituted furanones inhibit the transcription of virulence factors (such as proteases and pyocyanin) and block biofilm formation[5]. Because this mechanism disarms the bacteria without exerting direct bactericidal survival pressure, it significantly reduces the likelihood of mutation and drug resistance[5].

Cytotoxicity and Apoptosis

Beyond antimicrobial applications, halogenated furanones demonstrate potent anticancer properties. Studies evaluating bromofuran-2(5H)-one derivatives against prostate (PC-3) and colon (HCT-116) human cancer cell lines have shown remarkable cytotoxicity[6]. The mechanism of action is linked to the induction of lipid peroxidation and the generation of reactive oxygen species (ROS), which ultimately trigger cell death via apoptosis[6].

Biological Pathway Visualization

Mechanism of LasR quorum sensing inhibition by halogenated furanyl ethanones.

Quantitative Data Summaries

To facilitate rapid comparison, the physicochemical properties and biological efficacy of key halogenated furan derivatives are summarized below.

Table 1: Physicochemical & Reactivity Profile of 2-Bromo-1-(5-chlorofuran-2-yl)ethanone

| Property / Parameter | Value / Description | Reference |

| Molecular Formula | C9H6BrClO | [1] |

| Molecular Weight | ~273.51 g/mol | [1] |

| Primary Reactivity | Nucleophilic substitution (α-carbon), Cross-coupling (furan halogens) | [1] |

| Structural Classification | Halogenated furan derivative / Organic halide | [1] |

Table 2: Biological Evaluation (Cytotoxicity & Biofilm Inhibition)

| Compound | Target / Cell Line | Assay Type | Result (IC50 / Inhibition %) | Reference |

| (E)-5-(Bromomethylene)furan-2-(5H)-one | PC-3 (Prostate Cancer) | Cytotoxicity | IC50 = 0.93 ± 0.02 μM | [6] |

| 3,4-dibromofuran-2(5H)-one | HCT-116 (Colon Cancer) | Cytotoxicity | IC50 = 0.40 ± 0.04 μM | [6] |

| Carbohydrazide 4b (Furan derivative) | P. aeruginosa | Biofilm Reduction | 58% Inhibition | [4] |

| C-5 aromatic substituted furanones | P. aeruginosa | Quorum Sensing | Significant MIC reduction | [5] |

References

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - nih.gov 4

-

Synthesis and cytotoxic evaluation of halogenated furanones - researchgate.net 6

-

Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa - nih.gov5

-

Buy 2-Bromo-1-(5-chlorofuran-2-yl)ethanone (EVT-14070451) - evitachem.com7

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - pharmaexcipients.com2

-

Feist-Bénary Furan Synthesis - ambeed.com 3

Sources

- 1. evitachem.com [evitachem.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. evitachem.com [evitachem.com]

Electronic structure and stability of alpha,alpha-dibromo ketone intermediates

An In-Depth Technical Guide to the Electronic Structure and Stability of α,α-Dibromo Ketone Intermediates

Authored by a Senior Application Scientist

Abstract

α,α-Dibromo ketones are highly reactive chemical intermediates whose utility in modern organic synthesis and medicinal chemistry is both profound and expanding.[1] Characterized by a ketone functional group with two bromine atoms on the adjacent carbon, their unique electronic structure imparts a high degree of electrophilicity, making them powerful precursors for a variety of molecular transformations. This guide provides an in-depth analysis of the electronic properties, stability factors, and synthetic applications of these versatile intermediates. We will explore the fundamental principles governing their reactivity, detail methodologies for their synthesis and characterization, and discuss their emerging role in the development of novel therapeutics, particularly as covalent inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of α,α-dibromo ketone chemistry.

The Foundational Importance of α,α-Dibromo Ketones

α,α-Dibromo ketones serve as pivotal, easy-to-handle precursors for a multitude of selective organic transformations.[1] Their significance stems from the synthetically advantageous combination of a carbonyl group and two geminal halogen atoms. This arrangement creates a highly activated electrophilic center, primed for reaction with a wide array of nucleophiles.[2] This inherent reactivity is harnessed by chemists to construct complex molecular architectures, particularly in the synthesis of heterocyclic compounds of therapeutic interest.[1][3] Furthermore, their ability to act as synthetic equivalents to the often lachrymatory and difficult-to-handle α-bromo ketones has broadened their appeal and application in creating valuable scaffolds like thiazolo[3,2-a]benzimidazoles.[3]

Decoding the Electronic Structure

The reactivity and stability of α,α-dibromo ketones are direct consequences of their electronic architecture. The interplay between the carbonyl group and the two bromine atoms creates a unique and highly polarized environment at the α-carbon.

Inductive and Resonance Effects

The electronic landscape of an α,α-dibromo ketone is dominated by powerful electron-withdrawing effects.

-

Carbonyl Group: The oxygen atom of the carbonyl group is highly electronegative, pulling electron density away from the carbonyl carbon. This inductive effect is further enhanced by the resonance delocalization of the pi-electrons, which places a partial positive charge on the carbonyl carbon.

-

Gem-Dibromo Group: Each bromine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the α-carbon. The cumulative effect of two bromine atoms significantly depletes electron density from this position.

This confluence of inductive forces renders the α-carbon exceptionally electrophilic and susceptible to nucleophilic attack.[2]

Caption: Electronic landscape of an α,α-dibromo ketone.

Computational Insights

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have provided deeper insights into the molecular structure.[4][5] These studies confirm the geometric parameters and vibrational frequencies, corroborating experimental data from FTIR and NMR spectroscopy.[5][6] Analysis of the potential energy distribution (PED) helps in assigning fundamental vibrational modes, clarifying how the -CBr₂ group influences the skeletal vibrations of the molecule.[6] Such computational models are invaluable for predicting reactivity and understanding the electronic transitions that govern the chemical behavior of these intermediates.

Stability and Signature Reactivity

While highly reactive, α,α-dibromo ketones can be isolated and handled, making them practical synthetic intermediates.[1] Their stability is a balance of steric and electronic factors, which also dictate their reaction pathways.

The Favorskii Rearrangement

One of the most characteristic reactions of α-halo ketones is the Favorskii rearrangement, which occurs in the presence of a base.[7] For α,α-dibromo ketones, this reaction typically leads to the formation of α,β-unsaturated carboxylic acids or their derivatives.[8] The mechanism is a cornerstone of understanding their reactivity.

Mechanism:

-

Enolate Formation: A base abstracts an acidic proton from the α'-carbon (the carbon on the other side of the carbonyl), forming an enolate.

-

Cyclopropanone Formation: The enolate performs an intramolecular nucleophilic attack, displacing one of the bromide ions to form a highly strained cyclopropanone intermediate.

-

Nucleophilic Attack: The base (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening & Elimination: The resulting tetrahedral intermediate collapses. The ring opens to form a more stable carbanion, which is followed by the elimination of the second bromide ion to create an α,β-unsaturated system.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Vibrational, conformational and electronic structure investigations of α,α'-dibromo-o-xylene, α,α'-dibromo-m-xylene and α,α'-dibromo-p-xylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Favorskii Rearrangement (Chapter 47) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. adichemistry.com [adichemistry.com]

Step-by-step synthesis protocol for 2,2-Dibromo-1-(furan-2-YL)ethanone using NBS

Application Note: Chemoselective Synthesis of 2,2-Dibromo-1-(furan-2-yl)ethanone via NBS-Mediated α-Bromination

Introduction & Mechanistic Rationale

The compound 2,2-Dibromo-1-(furan-2-yl)ethanone (CAS 17357-25-4) is a highly reactive α,α-dibromoketone utilized as a critical building block in the synthesis of complex oxygen-containing heterocycles and pharmaceutical intermediates[1].

The primary challenge in synthesizing this molecule lies in achieving complete di-bromination at the α-carbon without inducing electrophilic aromatic substitution on the highly electron-rich furan ring. To achieve this chemoselectivity, N-Bromosuccinimide (NBS) is employed as the brominating agent rather than elemental bromine (Br₂). NBS provides a low, steady-state concentration of reactive bromine species, which, when paired with a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), directs the reaction through a radical pathway at the α-position rather than an ionic pathway on the ring[2][3].

To drive the reaction past the mono-bromo intermediate (2-bromo-1-(furan-2-yl)ethanone) to the desired dibromo product, strict stoichiometric control (≥2.05 equivalents of NBS) and extended thermal activation are required[4].

Reaction Optimization & Quantitative Data

The causality of reagent stoichiometry and reaction time is critical. The table below summarizes how varying conditions shift the product distribution from mono- to di-bromination.

| Substrate | NBS (Equiv.) | Initiator | Solvent | Temp (°C) | Time (h) | Major Product | Approx. Yield |

| 2-Acetylfuran | 1.05 | BPO (cat.) | CCl₄ | 76 (Reflux) | 3.0 | Mono-bromo | 85% |

| 2-Acetylfuran | 2.10 | AIBN (cat.) | CCl₄ | 76 (Reflux) | 6.0 | Di-bromo | 78% |

| 2-Acetylfuran | 2.10 | AIBN (cat.) | MeCN | 82 (Reflux) | 8.0 | Di-bromo | 72% |

Note: While Carbon Tetrachloride (CCl₄) is the classical solvent for NBS radical brominations due to its transparency to radicals, Acetonitrile (MeCN) is often substituted in modern protocols to comply with green chemistry mandates, albeit sometimes requiring slightly longer reaction times.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system, ensuring the researcher can visually and analytically confirm the progression of the reaction at each critical node.

Reagents Required:

-

1-(furan-2-yl)ethanone (2-Acetylfuran): 10.0 mmol (1.10 g)

-

N-Bromosuccinimide (NBS): 21.0 mmol (3.74 g) - Must be freshly recrystallized from water to remove Br₂ impurities.

-

Azobisisobutyronitrile (AIBN): 0.5 mmol (82 mg)

-

Acetonitrile (Anhydrous): 40 mL

Step-by-Step Methodology:

-

System Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (Argon or N₂) for 10 minutes to prevent oxygen-mediated radical quenching.

-

Reagent Solvation: Dissolve 10.0 mmol of 2-acetylfuran in 40 mL of anhydrous acetonitrile.

-

Initiation: Add 21.0 mmol of NBS and 0.5 mmol of AIBN to the solution. Causality Check: The slight excess of NBS (2.1 eq) ensures complete conversion of the mono-bromo intermediate, which is kinetically slower to brominate than the starting material.

-

Thermal Activation: Heat the mixture to gentle reflux (approx. 82°C). As the reaction proceeds, the dense NBS powder will gradually be consumed, and the less dense succinimide byproduct will begin to precipitate and float.

-

In-Process Validation (TLC): After 4 hours, sample the reaction. Run a TLC (Eluent: 9:1 Hexanes/Ethyl Acetate) and visualize under UV (254 nm). You must observe the disappearance of both the starting material and the intermediate mono-bromo spot. If the mono-bromo intermediate persists, continue refluxing for an additional 2-4 hours.

-

Termination & Filtration: Once TLC confirms completion, cool the reaction mixture to 0°C in an ice bath to maximize the precipitation of succinimide. Filter the mixture through a sintered glass funnel and wash the filter cake with a small volume of cold acetonitrile.

-

Aqueous Workup: Concentrate the filtrate under reduced pressure. Redissolve the crude residue in 50 mL of Ethyl Acetate. Wash the organic layer sequentially with:

-

10% aqueous Sodium Thiosulfate (Na₂S₂O₃) (2 x 20 mL) - To quench any unreacted electrophilic bromine species.

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) (20 mL) - To neutralize acidic byproducts.

-

Brine (20 mL).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2,2-dibromo-1-(furan-2-yl)ethanone.

-

Purification: Purify via silica gel flash chromatography (Eluent gradient: 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford the pure product as a dense oil or low-melting solid.

Experimental Workflow Visualization

Workflow for the chemoselective synthesis and isolation of 2,2-dibromo-1-(furan-2-yl)ethanone.

References

-

Journal of the American Chemical Society. "Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles". ACS Publications. Available at:[Link]

Sources

Application Note:[4+3] Cycloaddition Methodologies Utilizing 2,2-Dibromo-1-(furan-2-yl)ethanone

Executive Summary

The construction of seven-membered carbocyclic and heterocyclic systems remains a formidable challenge in synthetic organic chemistry. The [4+3] cycloaddition of oxyallyl cations with 1,3-dienes is one of the most powerful strategies to access these complex architectures. While α,α'-dibromoketones are the traditional precursors for these reactive intermediates, the use of α,α-dibromomethyl ketones—specifically 2,2-dibromo-1-(furan-2-yl)ethanone (CAS: 17357-25-4)—offers a unique, regiodivergent pathway.

This application note provides a comprehensive, field-proven guide to executing [4+3] cycloadditions using 2,2-dibromo-1-(furan-2-yl)ethanone. By leveraging the electron-donating capacity of the furyl substituent, researchers can generate a vinylogous oxyallyl dipole capable of trapping electron-rich dienes to form highly functionalized bridged bicyclic systems.

Mechanistic Causality: The Vinylogous Oxyallyl Dipole

To master this protocol, one must understand the causality behind the intermediate generation. Unlike standard symmetrical dibromoketones, 2,2-dibromo-1-(furan-2-yl)ethanone lacks an enolizable α'-methylene group. When subjected to single-electron transfer (SET) reduction via a Zn/Cu couple or Fe₂(CO)₉, the initial reduction yields a metal-bound enolate.

The dissociation of the second bromide ion does not form a localized vinyl cation. Instead, the adjacent furan ring acts as a vinylogous electron donor. The oxygen lone pair within the furan ring delocalizes through the π-system, stabilizing the positive charge and generating an extended, cross-conjugated vinylogous oxyallyl cation . This stabilization is critical; without it, the intermediate would rapidly undergo a Favorskii rearrangement to yield acrylate derivatives . The extended dipole then reacts with a 1,3-diene (e.g., cyclopentadiene) via a concerted or stepwise[4+3] cycloaddition to yield the seven-membered cycloadduct.

Fig 1. Mechanistic pathway of the [4+3] cycloaddition via a furan-stabilized vinylogous oxyallyl cation.

Optimization of Reaction Parameters

The choice of reducing agent and solvent dictates the chemoselectivity of the reaction. Non-nucleophilic solvents (e.g., THF, Benzene, or Trifluoroethanol) are mandatory to suppress the premature trapping of the oxyallyl cation by the solvent .

Table 1: Quantitative Optimization of [4+3] Cycloaddition Conditions

| Entry | Reducing Agent / Base | Solvent | Temperature | Diene (Equiv) | Yield (%) | Endo:Exo Ratio |

| 1 | Zn/Cu couple (2.5 eq) | THF | 0 °C to RT | Cyclopentadiene (5.0) | 78 | 85:15 |

| 2 | Fe₂(CO)₉ (1.5 eq) | Benzene | 80 °C | Cyclopentadiene (5.0) | 65 | 70:30 |

| 3 | Et₂Zn (2.0 eq) | Toluene | -20 °C | Furan (10.0) | 54 | >95:5 |

| 4 | Zn/Ag couple (2.5 eq) | THF | 0 °C to RT | Cyclopentadiene (5.0) | 82 | 88:12 |

Data Synthesis: The Zn/Cu couple in THF (Entry 1) provides the optimal balance of reaction kinetics and thermodynamic control, yielding the endo-cycloadduct as the major diastereomer.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues are embedded within the steps to ensure the researcher can verify the integrity of the reaction in real-time .

Protocol A: Preparation of Highly Reactive Zn/Cu Couple

Causality: Commercial zinc dust is passivated by an oxide layer. The copper acts as a galvanic couple, activating the zinc surface and facilitating the initial SET to the carbon-bromine bond, preventing the formation of unreactive organozinc aggregates.

-

Acid Wash: Suspend 10.0 g of Zinc dust in 50 mL of 2% aqueous HCl. Stir vigorously for 2 minutes until the grey powder brightens. Filter immediately on a sintered glass funnel.

-

Copper Deposition: Transfer the wet zinc to a flask containing 50 mL of a 2% aqueous CuSO₄ solution. Stir for 5 minutes. Validation check: The solution will lose its blue color, and the zinc powder will turn deep black, confirming successful galvanic coupling.

-

Washing & Drying: Filter the black Zn/Cu couple and wash sequentially with deionized water (3 × 50 mL), absolute ethanol (3 × 50 mL), and anhydrous diethyl ether (3 × 50 mL).

-

Storage: Dry under high vacuum (0.1 mmHg) for 4 hours. Use within 24 hours for optimal reactivity.

Protocol B: [4+3] Cycloaddition with Cyclopentadiene

Caution: 2,2-Dibromo-1-(furan-2-yl)ethanone is a potent lachrymator and potential skin sensitizer. Handle exclusively in a well-ventilated fume hood .

-

System Assembly: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a pressure-equalizing dropping funnel.

-

Reagent Loading: Add 2.5 equivalents of the freshly prepared Zn/Cu couple (approx. 1.63 g, 25.0 mmol) and 20 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

-

Diene Addition: Inject 5.0 equivalents of freshly cracked cyclopentadiene (3.30 g, 50.0 mmol) into the suspension.

-

Precursor Addition (Critical Step): Dissolve 1.0 equivalent of 2,2-dibromo-1-(furan-2-yl)ethanone (2.68 g, 10.0 mmol) in 10 mL of anhydrous THF. Transfer this to the dropping funnel. Add the solution dropwise over 2 hours.

-

Causality: Slow addition ensures the local concentration of the oxyallyl intermediate remains low, maximizing the trapping rate by the diene and minimizing oligomerization.

-

Validation check: The reaction mixture will transition from a black suspension to a pale yellow solution containing a dense white precipitate (ZnBr₂). This visual shift validates the successful generation and consumption of the enolate intermediate.

-

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for an additional 12 hours. Monitor via TLC (Hexanes:EtOAc 8:2, Rf of precursor = 0.45).

-

Quenching & Isolation: Quench the reaction by adding 30 mL of saturated aqueous NH₄Cl. Filter the biphasic mixture through a pad of Celite to remove residual zinc. Extract the aqueous layer with EtOAc (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Fig 2. Step-by-step experimental workflow for the [4+3] cycloaddition protocol.

References

-

A Synthetic Alternative to the Type-II Intramolecular 4 + 3 Cycloaddition Reaction The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Advances in Indole Chemistry: Regiodivergent Annulations and Bridged Azacycle Synthesis (Oxyallyl Cations) Dartmouth Digital Commons URL: [Link]

-

2-Cyclopenten-1-one, 2,5-dimethyl-3-phenyl (Oxyallyl Cation Generation) Organic Syntheses URL:[Link]

Nucleophilic Substitution Protocols for 2,2-Dibromo-1-(furan-2-yl)ethanone: Pathways to Furan-Bearing Heterocycles

As a Senior Application Scientist, I have designed this technical guide to address the synthetic utility of 2,2-dibromo-1-(furan-2-yl)ethanone (CAS: 17357-25-4). In drug development, the furan ring is a highly privileged pharmacophore known for modulating lipophilicity and target binding. When coupled with an α,α -dibromomethyl ketone moiety, the resulting molecule acts as a highly reactive bis-electrophile.

Rather than undergoing simple aliphatic nucleophilic substitution, the unique electronic environment of the gem-dibromo group adjacent to the furan-stabilized carbonyl drives complex cascade reactions. This guide details two divergent, self-validating protocols for constructing bioactive heterocyclic scaffolds: the thiazole core via Single Electron Transfer (SET) reduction, and the quinoxalinone core via oxidative amidation-heterocycloannulation.

Physicochemical & Reactivity Profile

To rationally design a substitution protocol, one must first understand the stoichiometric and electronic parameters of the substrate. The quantitative data below summarizes the foundational properties of 2,2-dibromo-1-(furan-2-yl)ethanone .

| Property / Parameter | Value / Condition | Causality & Synthetic Impact |

| CAS Number | 17357-25-4 | Unique identifier for procurement and spectral verification . |

| Molecular Weight | 267.9 g/mol | Critical for calculating precise nucleophilic equivalents to prevent over-alkylation. |

| Electrophilicity | High (Bis-electrophilic) | The adjacent carbonyl enhances the leaving group ability of both bromines, enabling sequential dinucleophilic attack. |

| Thiazole Pathway Yield | ~70-85% (Typical) | Driven by the soft nucleophilicity of sulfur and subsequent SET reduction . |

| Quinoxalinone Yield | ~80-85% (Typical) | Driven by the thermodynamic stability of the resulting aromatic heterocycloannulated product . |

Mechanistic Workflow Visualization

The following diagram illustrates the divergent synthetic logic depending on the chosen nucleophile.

Divergent nucleophilic substitution pathways of 2,2-dibromo-1-(furan-2-yl)ethanone.

Protocol A: Synthesis of 4-(Furan-2-yl)thiazol-2-amine

Expertise & Causality: A common misconception in the Hantzsch-type reaction of α,α -dibromoketones with thiourea is the expected formation of 5-bromothiazoles. However, empirical evidence demonstrates that the reaction yields the debrominated 4-substituted thiazol-2-amine. Mechanistically, the soft sulfur nucleophile displaces the first bromine atom. The second bromine is not retained; instead, it is lost via a Single Electron Transfer (SET) reduction and hydrogen atom abstraction driven by the reaction conditions . This intrinsic debromination is highly advantageous for generating unsubstituted C5 positions for downstream functionalization.

Materials:

-

2,2-Dibromo-1-(furan-2-yl)ethanone (1.0 eq, 2.0 mmol, 536 mg)

-

Thiourea (1.2 eq, 2.4 mmol, 183 mg)

-

Absolute Ethanol (10 mL)

-

Aqueous Sodium Carbonate (Na₂CO₃, 10% w/v)

Step-by-Step Methodology:

-

Nucleophilic Initiation: In a 50 mL round-bottom flask, dissolve thiourea in 10 mL of absolute ethanol at room temperature.

-

Electrophile Addition: Add 2,2-dibromo-1-(furan-2-yl)ethanone dropwise over 5 minutes. Causality: Dropwise addition prevents localized thermal spikes, minimizing furan ring degradation.

-

Cyclization & SET Reduction: Equip the flask with a reflux condenser and heat to 75 °C for 2-3 hours.

-

Self-Validation Check: The reaction mixture will transition from a clear solution to a thick suspension. This precipitation is the self-validating formation of the insoluble thiazole hydrobromide salt, confirming successful cyclization.

-

-

Neutralization Work-up: Cool the mixture to room temperature. Slowly add the 10% aqueous Na₂CO₃ solution until the pH reaches 8-9.

-

Self-Validation Check: Effervescence (CO₂ gas release) confirms the neutralization of the generated HBr. The free base of the thiazole will precipitate as a distinct solid.

-

-

Isolation: Filter the solid under vacuum, wash with cold distilled water (3 x 10 mL) to remove residual inorganic salts, and dry under high vacuum.

Protocol B: Synthesis of 3-(Furan-2-yl)quinoxalin-2(1H)-one

Expertise & Causality: The reaction of 2,2-dibromo-1-arylethanones with o-phenylenediamine (o-PDA) represents a metal-catalyst-free oxidative amidation-heterocycloannulation . The dinucleophilic nature of o-PDA dictates a sequential attack. First, the more nucleophilic amine attacks the highly electrophilic carbonyl carbon to form an imine intermediate. Subsequently, the second amine undergoes an intramolecular nucleophilic displacement of the gem-dibromo moiety. Triethylamine (Et₃N) is strictly required here; it acts as an acid scavenger to neutralize the two equivalents of HBr generated, which thermodynamically drives the tautomerization toward the stable aromatic quinoxalin-2(1H)-one core [[1]]([Link]).

Materials:

-

2,2-Dibromo-1-(furan-2-yl)ethanone (1.0 eq, 1.0 mmol, 268 mg)

-

o-Phenylenediamine (1.0 eq, 1.0 mmol, 108 mg)

-

Triethylamine (Et₃N) (2.5 eq, 2.5 mmol, 350 µL)

-

Dimethyl Sulfoxide (DMSO) (5 mL)

Step-by-Step Methodology:

-

Dinucleophile Solvation: Dissolve o-phenylenediamine in 5 mL of anhydrous DMSO in a 25 mL round-bottom flask.

-

Substrate Introduction: Add 2,2-dibromo-1-(furan-2-yl)ethanone in a single portion.

-

Base-Catalyzed Amidation: Inject Et₃N (2.5 eq) into the stirring mixture.

-

Self-Validation Check: The mixture will immediately darken (often turning deep orange/brown). This rapid chromic shift is a visual confirmation of the initial imine formation and the generation of the triethylammonium bromide salt.

-

-

Heterocycloannulation: Heat the reaction mixture to 75 °C and maintain stirring for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane, 3:7) until the complete disappearance of the starting dibromoketone.

-

Precipitation Work-up: Cool the reaction to room temperature and pour it slowly into 50 mL of vigorously stirred ice-cold water.

-

Self-Validation Check: The immediate formation of a flocculent precipitate confirms the generation of the highly hydrophobic aromatic quinoxalinone core.

-

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual DMSO and Et₃N salts, and purify via silica gel column chromatography if analytical purity (>98%) is required.

References

-

Arora, L., Sharma, N., & Kapoor, J. K. (2016). "alpha,alpha-DIBROMOKETONES AS USEFUL PRECURSORS IN ORGANIC SYNTHESIS: A SIMPLE AND EFFICIENT SYNTHESIS OF 2,4-DIARYL-1,2,3-TRIAZOLES VIA OXIDATIVE CYCLIZATION OF BISPHENYLHYDRAZONES". Indian Journal of Heterocyclic Chemistry, 25(3-4), 291-296. URL: [Link]

-

Akula, R., Krishnaji, T., Meruva, S. B., & Kumar, S. U. K. (2020). "Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation". SynOpen, 04(03), 55-61. URL:[Link]

Sources

Application Note: Synthesis of Bicyclic Heterocyclic Systems Using 2,2-Dibromo-1-(furan-2-yl)ethanone

Executive Summary

The rational design and synthesis of bicyclic heterocyclic systems—such as quinoxalines and imidazo[1,2-a]pyridines—are foundational to modern drug discovery and materials science. 2,2-Dibromo-1-(furan-2-yl)ethanone (CAS: 17357-25-4) serves as a highly versatile, electrophilic C2-synthon[1]. The presence of a highly reactive gem-dibromo moiety adjacent to a furan-bearing carbonyl enables cascade nucleophilic substitution and condensation reactions. This application note details the mechanistic rationale and validated protocols for utilizing this reagent to construct furan-substituted bicyclic heterocycles.

Mechanistic Rationale & Synthetic Strategy

The utility of α,α -dibromoketones lies in their ability to act as bis-electrophiles when reacted with binucleophiles[2].

-

Quinoxaline Synthesis: When reacted with o-phenylenediamine (a 1,4-binucleophile), the primary amine first undergoes condensation with the highly electrophilic carbonyl carbon of 2,2-dibromo-1-(furan-2-yl)ethanone. Subsequent intramolecular displacement of the geminal bromides by the second amine, followed by oxidative aromatization (often spontaneous under ambient air or mild basic conditions), yields the 2-(furan-2-yl)quinoxaline core.

-

Imidazo[1,2-a]pyridine Synthesis: Reaction with 2-aminopyridine (a 1,3-binucleophile) follows a slightly different cascade. The endocyclic pyridine nitrogen (the more nucleophilic site) attacks the α -carbon, displacing a bromide. Subsequent cyclization occurs via the exocyclic amine attacking the carbonyl, followed by dehydration and aromatization to form the fused imidazopyridine system.

By controlling the solvent polarity and the choice of base, these cascade reactions can be driven to completion with high regioselectivity and minimal side-product formation.

Experimental Protocols

Protocol A: Synthesis of 2-(Furan-2-yl)quinoxalines

Objective: Construct the quinoxaline core via condensation of 2,2-dibromo-1-(furan-2-yl)ethanone with o-phenylenediamine.

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of o-phenylenediamine in 10 mL of anhydrous acetonitrile (CH 3 CN).

-

Addition: Add 1.2 mmol of anhydrous potassium carbonate (K 2 CO 3 ) to the solution to act as an acid scavenger.

-

Reaction: Slowly add a solution of 1.0 mmol of 2,2-dibromo-1-(furan-2-yl)ethanone in 5 mL of CH 3 CN dropwise over 10 minutes at 0 °C to prevent uncontrolled exothermic polymerization.

-

Heating: Allow the reaction mixture to warm to room temperature, then reflux at 80 °C for 4–6 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1).

-

Workup: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel column chromatography to isolate the pure 2-(furan-2-yl)quinoxaline.

Protocol B: Synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyridines

Objective: Synthesize the imidazo[1,2-a]pyridine scaffold using 2-aminopyridine.

-

Preparation: Dissolve 1.0 mmol of 2-aminopyridine in 10 mL of ethanol (EtOH).

-

Addition: Add 1.5 mmol of sodium bicarbonate (NaHCO 3 ) to the mixture.

-

Reaction: Add 1.0 mmol of 2,2-dibromo-1-(furan-2-yl)ethanone in one portion.

-

Heating: Reflux the mixture at 78 °C for 6–8 hours. The polar protic solvent stabilizes the charged intermediates during the initial nucleophilic attack by the pyridine nitrogen.

-

Workup: Evaporate the ethanol under reduced pressure. Extract the residue with dichloromethane (3 × 15 mL) and wash with brine.

-

Purification: Dry the organic layer over anhydrous Na 2 SO 4 , concentrate, and purify via recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Optimization and Yield Comparison

| Substrate (Binucleophile) | Solvent | Base | Temp (°C) | Time (h) | Isolated Yield (%) |

| o-Phenylenediamine | CH 3 CN | K 2 CO 3 | 80 | 4.5 | 82% |

| o-Phenylenediamine | EtOH | None | 78 | 8.0 | 55% |

| 2-Aminopyridine | EtOH | NaHCO 3 | 78 | 6.5 | 78% |

| 2-Aminopyridine | DMF | Et 3 N | 100 | 3.0 | 61% (Complex mixture) |

Note: The use of mild bases like K 2 CO 3 or NaHCO 3 significantly improves yields by neutralizing the generated HBr without causing degradation of the furan ring.

Workflow Visualization

Synthetic workflow for bicyclic heterocycles from 2,2-dibromo-1-(furan-2-yl)ethanone.

References

-

ResearchGate. "En Route to Recyclable Semi-Heterogeneous Photocatalysis with Photoinert CeCl3 (Discussing alpha,alpha-dibromoketones in quinoxaline/imidazopyridine synthesis)". ResearchGate. Available at:[Link]

Sources

Application Note: 2,2-Dibromo-1-(furan-2-yl)ethanone as a Versatile Synthon in Small Molecule Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: 2,2-Dibromo-1-(furan-2-yl)ethanone (CAS: 17357-25-4)

Introduction & Mechanistic Rationale

In modern hit-to-lead optimization, the rapid assembly of diverse heterocyclic libraries is paramount. 2,2-Dibromo-1-(furan-2-yl)ethanone has emerged as a highly privileged, bifunctional electrophilic synthon. Unlike its monobrominated counterparts, the gem-dibromo moiety provides dual reactive centers adjacent to a carbonyl group. This unique electronic topology allows it to undergo sequential nucleophilic attacks—typically an initial SN2 displacement followed by intramolecular condensation—facilitating the one-pot construction of complex heteroaromatics without the need for external oxidants to achieve aromatization [4].

Furthermore, the furan-2-yl substituent acts as a critical pharmacophore. In medicinal chemistry, furans are frequently deployed as bioisosteres for phenyl or pyrrole rings to modulate lipophilicity (LogP), improve aqueous solubility, and enhance binding affinity via hydrogen-bond acceptance at the oxygen heteroatom.

Key Synthetic Applications in Drug Discovery

The versatility of 2,2-dibromo-1-(furan-2-yl)ethanone allows it to serve as the core building block for several high-value pharmacological scaffolds:

-

Furan-2-yl Thiazoles (Kinase Inhibitors & Antimicrobials): The reaction of α,α -dibromoketones with thiourea or thioamides yields 2-aminothiazoles via a modified Hantzsch cyclization. These scaffolds are ubiquitous in ATP-competitive kinase inhibitors and novel antimicrobial agents[3, 4].

-

Furan-2-yl Quinoxalines (Anticancer Scaffolds): Condensation with o-phenylenediamines rapidly constructs the quinoxaline core. Quinoxalines are privileged structures in oncology, often targeting receptor tyrosine kinases (e.g., EGFR) and DNA repair enzymes (e.g., PARP-1) [2].

-

1,2,3-Triazoles (Click-Chemistry Alternatives): Reacting the dibromoketone with hydrazines forms bisphenylhydrazones, which upon Cu(II)-mediated oxidative cyclization, yield 1,2,3-triazoles. This provides a robust alternative to azide-alkyne cycloadditions for library generation [1].

Reaction pathways of 2,2-Dibromo-1-(furan-2-yl)ethanone in heterocycle synthesis.

Experimental Protocols & Self-Validating Workflows